

Spectroscopic Characterization of alpha-d-Threofuranose: A Technical Guide

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Compound of Interest

Compound Name: *alpha-d-Threofuranose*

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This technical guide provides a comprehensive overview of the spectroscopic data for **alpha-d-Threofuranose**, a furanose sugar of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental spectra for this specific anomer, this document combines theoretical data with generalized experimental protocols and expected spectroscopic behavior based on the analysis of similar carbohydrate structures.

Introduction to alpha-d-Threofuranose

alpha-d-Threofuranose is a monosaccharide featuring a five-membered furanose ring. Its structural and stereochemical properties are of interest for the synthesis of novel chemical entities and in the study of carbohydrate chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules. The molecular structure and key identifiers for **alpha-d-Threofuranose** are provided below.

Molecular Properties:

Property	Value	Source
Molecular Formula	C ₄ H ₈ O ₄	[1] [2]
Molecular Weight	120.10 g/mol	[1] [2]
Exact Mass	120.042259 g/mol	[2]
InChIKey	FMAORJIQYMRHF-UZBSEBFBSA-N	[2]

Spectroscopic Data

This section summarizes the expected and available spectroscopic data for **alpha-d-Threofuranose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for the isolated **alpha-d-Threofuranose** anomer is not readily available in public databases. The analysis of furanose sugars by NMR can be challenging due to the dynamic equilibrium between different anomers (α and β) and ring forms (furanose and pyranose) in solution, with furanose forms often being minor components^[3].

Table 1: Predicted ¹³C NMR Chemical Shifts for **alpha-d-Threofuranose**

While experimental data is sparse, ¹³C NMR spectra have been recorded for **alpha-d-Threofuranose**, with the data held by W. Robien at the Institute of Organic Chemistry, University of Vienna^{[1][2]}. Predicted chemical shifts can serve as a useful reference.

Carbon Atom	Predicted ¹³ C Chemical Shift (ppm)
C1	102.1
C2	74.8
C3	71.5
C4	83.6

Note: These are predicted values and may differ from experimental results. The solvent used can also significantly influence chemical shifts.

Table 2: Expected ^1H NMR Characteristics for **alpha-d-Threofuranose**

Proton	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constants (Hz)
H1	~5.2	Doublet	$\text{J}_{\text{H1-H2}} \approx 2-4$
H2	~4.0-4.2	Multiplet	
H3	~3.8-4.0	Multiplet	
H4	~4.1-4.3	Multiplet	
H5a, H5b	~3.5-3.7	Multiplets	
OH	Variable	Broad Singlets	

Note: Predicted chemical shifts and coupling constants are based on general values for furanose sugars. Actual values can vary based on solvent, temperature, and concentration.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **alpha-d-Threofuranose** is not publicly available. However, the expected absorption bands can be inferred from the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for **alpha-d-Threofuranose**

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (Alcohols)	3500 - 3200 (broad)	O-H stretching vibrations from the hydroxyl groups.
C-H (Alkanes)	3000 - 2850	C-H stretching vibrations of the furanose ring.
C-O (Alcohols, Ethers)	1300 - 1000	C-O stretching vibrations, prominent in the "fingerprint region" for carbohydrates ^[4] .

The fingerprint region (1500-900 cm⁻¹) of the IR spectrum is particularly sensitive to the stereochemistry and conformation of carbohydrates and would be crucial for distinguishing between different isomers^[4].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **alpha-d-Threofuranose**

Ion	Expected m/z	Method
[M+H] ⁺	121.050	Electrospray Ionization (ESI)
[M+Na] ⁺	143.032	Electrospray Ionization (ESI)
[M-H] ⁻	119.034	Electrospray Ionization (ESI)

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve sequential losses of water (H₂O) and formaldehyde (CH₂O) from the parent ion, which is characteristic of monosaccharides. It is also important to consider the possibility of gas-phase rearrangements, such as pyranose-to-furanose isomerization, under certain ionization conditions, which could complicate spectral interpretation^[5].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a furanose sugar like **alpha-d-Threofuranose**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified sugar in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates, but exchangeable hydroxyl protons will not be observed.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- ¹H NMR Acquisition:
 - Acquire a standard 1D ¹H spectrum.
 - If using D₂O, suppress the residual HOD signal.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Acquisition: To aid in the complete assignment of protons and carbons, the following 2D experiments are recommended:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is useful for assigning quaternary carbons and confirming the overall structure.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for sugars[3].

- Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate signals, determine chemical shifts (referenced to an internal standard like TSP for D₂O), and measure coupling constants.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation charts for organic functional groups.

Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is ideal.

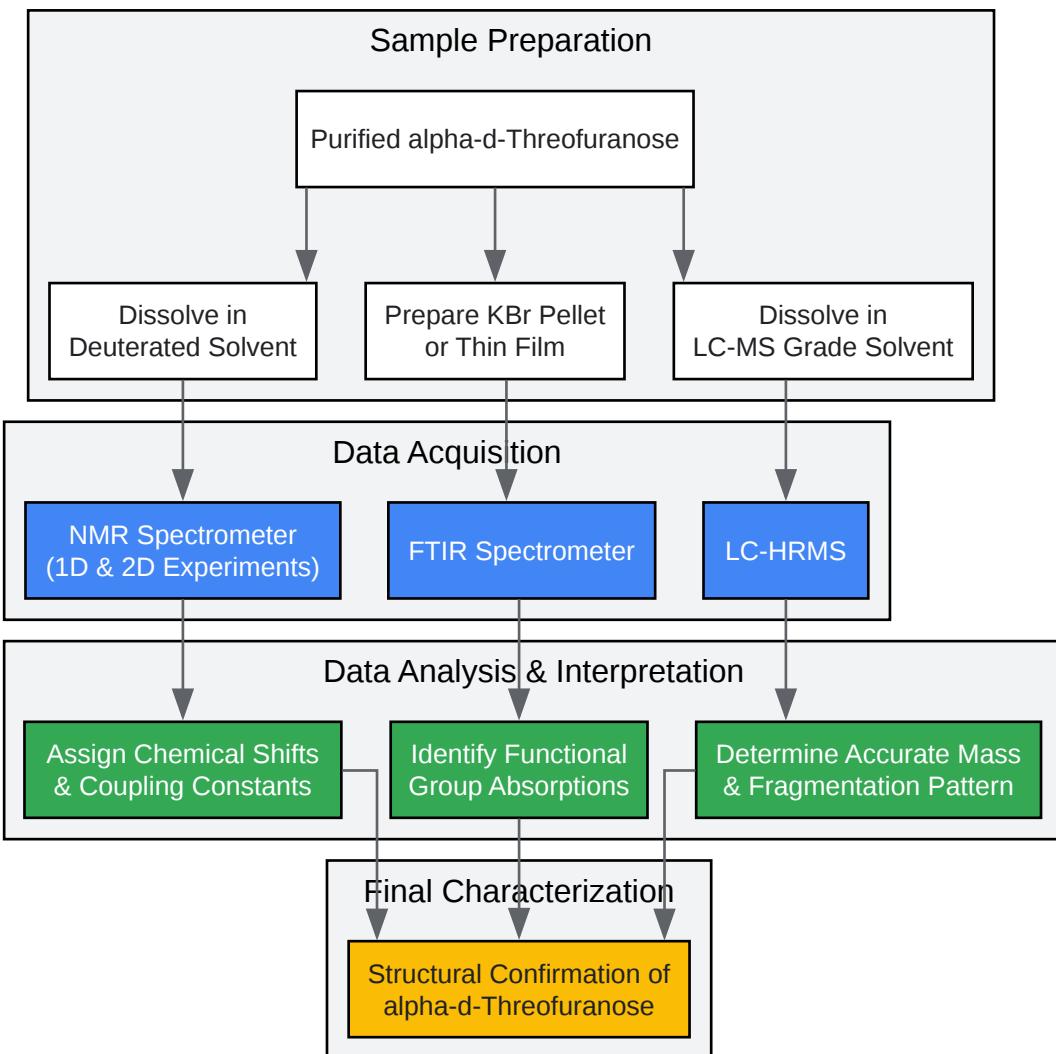
LC can be used to separate anomers before they enter the mass spectrometer[6].

- Data Acquisition:
 - Infuse the sample directly into the electrospray ionization (ESI) source or inject it into the LC system.
 - Acquire full scan mass spectra in both positive and negative ion modes to detect various adducts.
 - Perform tandem MS (MS/MS) experiments on the parent ions of interest to obtain fragmentation data for structural elucidation.
- Data Analysis: Determine the accurate mass of the parent ions and compare it with the theoretical mass of **alpha-d-Threofuranose**. Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate sample like **alpha-d-Threofuranose**.

General Spectroscopic Analysis Workflow for alpha-d-Threofuranose

[Click to download full resolution via product page](#)*Spectroscopic analysis workflow for **alpha-d-Threofuranose**.***Need Custom Synthesis?***BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.**Email: info@benchchem.com or Request Quote Online.*

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